molecular formula C13H23NOSi2 B11852044 N,N-Bis(trimethylsilyl)benzamide CAS No. 38850-27-0

N,N-Bis(trimethylsilyl)benzamide

Cat. No.: B11852044
CAS No.: 38850-27-0
M. Wt: 265.50 g/mol
InChI Key: NZNWPMAKBWHOGU-UHFFFAOYSA-N
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Description

N,N-Bis(trimethylsilyl)benzamide is a chemical compound characterized by the presence of two trimethylsilyl groups attached to a benzamide core. This compound is notable for its unique structural features and its utility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Bis(trimethylsilyl)benzamide can be synthesized through a solvent-controlled amidation of acid chlorides at room temperature. This method involves the use of an alkali-metal silyl-amide reagent, such as lithium hexamethyldisilazide (LiHMDS), which serves as a nitrogen source. The reaction proceeds through sequential silyl amidation of aroyl chlorides and nitrogen–silicon bond cleavage in a one-pot method, resulting in the formation of this compound in a very short reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable and efficient synthetic routes, such as the aforementioned solvent-controlled amidation. The use of ultrasonic irradiation and green catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, can also be employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(trimethylsilyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include α-sulfenylated ketones and other substituted benzamides, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N,N-Bis(trimethylsilyl)benzamide involves its role as a nucleophile in acyl substitution reactions. The trimethylsilyl groups enhance the nucleophilicity of the nitrogen atom, facilitating the attack on electrophilic carbonyl groups. This results in the formation of various substituted benzamides and other products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(trimethylsilyl)benzamide is unique due to the presence of trimethylsilyl groups, which enhance its reactivity and utility in various chemical reactions. This makes it a valuable reagent in organic synthesis and other applications .

Properties

CAS No.

38850-27-0

Molecular Formula

C13H23NOSi2

Molecular Weight

265.50 g/mol

IUPAC Name

N,N-bis(trimethylsilyl)benzamide

InChI

InChI=1S/C13H23NOSi2/c1-16(2,3)14(17(4,5)6)13(15)12-10-8-7-9-11-12/h7-11H,1-6H3

InChI Key

NZNWPMAKBWHOGU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(C(=O)C1=CC=CC=C1)[Si](C)(C)C

Origin of Product

United States

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